molecular formula C20H18O4 B13761389 (E)-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol CAS No. 69260-85-1

(E)-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol

Cat. No.: B13761389
CAS No.: 69260-85-1
M. Wt: 322.4 g/mol
InChI Key: MSEPVWJAXDXICK-UYAOXDASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cytochrome P450-Mediated Epoxidation Mechanisms

Cytochrome P450 (CYP) enzymes play a central role in the metabolic activation of polycyclic aromatic hydrocarbons (PAHs), including (E)-3,4-dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol. CYP isoforms such as CYP1A1, CYP1B1, and CYP3A4 catalyze the epoxidation of the compound’s benzene rings, particularly at the 1,2- and 5,6-positions, forming highly reactive diol epoxides. These epoxides are electrophilic intermediates that covalently bind to DNA, forming bulky adducts that disrupt replication and transcription.

The stereochemistry of the dihydrodiol moiety influences epoxidation efficiency. For example, the (E)-configuration of the 3,4-dihydroxy group directs CYP-mediated oxidation toward the 1,2-position, yielding a 1,2-epoxide-3,4-dihydrodiol intermediate. This metabolite’s stability is low in aqueous environments, necessitating rapid enzymatic conjugation or DNA interaction to exert biological effects.

Table 1: CYP Isoforms and Their Roles in Epoxidation

CYP Isoform Target Position Major Metabolite Reactivity
CYP1B1 1,2-position 1,2-epoxide-3,4-dihydrodiol High
CYP3A4 5,6-position 5,6-epoxide-3,4-dihydrodiol Moderate
CYP1A1 8,9-position 8,9-epoxide-3,4-dihydrodiol Low

The 1,2-epoxide-3,4-dihydrodiol metabolite is particularly significant due to its planar structure, which facilitates intercalation into DNA helices. This interaction preferentially targets guanine residues, forming N7-alkylguanine adducts linked to mutagenic outcomes.

Aldo-Keto Reductase (AKR) Catalyzed Ortho-Quinone Formation

Aldo-keto reductases (AKRs) oxidize the 3,4-dihydroxy groups of (E)-3,4-dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol to generate ortho-quinones. AKR1C1 and AKR1C3 are the primary isoforms involved, utilizing NADP+ as a cofactor to dehydrogenate the dihydrodiol structure. The resulting 3,4-ortho-quinone is a redox-active metabolite capable of generating reactive oxygen species (ROS) through semiquinone radical intermediates.

Table 2: AKR Isozymes and Their Catalytic Actions

AKR Isozyme Substrate Site Product Redox Activity
AKR1C1 3,4-dihydroxy 3,4-ortho-quinone High
AKR1C3 7,12-hydroxymethyl 7,12-ketone Moderate

The 3,4-ortho-quinone undergoes redox cycling, reducing molecular oxygen to superoxide anion radicals (O2- −) and hydrogen peroxide (H2O2). This oxidative stress damages lipids, proteins, and DNA, contributing to cellular dysfunction. The 7,12-hydroxymethyl groups may also undergo AKR-mediated oxidation, though this pathway is secondary to dihydrodiol activation.

Role of Dihydrodiol Dehydrogenase in Reactive Metabolite Generation

Dihydrodiol dehydrogenase (DDH) further oxidizes the 3,4-dihydrodiol moiety of the compound to a catechol derivative, which auto-oxidizes to form additional quinones. This enzyme, part of the short-chain dehydrogenase/reductase (SDR) family, utilizes NAD+ to dehydrogenate the diol, producing a 3,4-catechol intermediate. Subsequent non-enzymatic oxidation yields semiquinones and ortho-quinones, perpetuating redox cycling.

Table 3: DDH Activity and Metabolite Outcomes

Enzyme Substrate Product Redox Potential
DDH 3,4-dihydrodiol 3,4-catechol High

The 3,4-catechol metabolite exhibits dual reactivity: it directly alkylates DNA through Michael addition and generates ROS via Fenton chemistry. The hydroxymethyl groups at positions 7 and 12 may sterically hinder DDH access to the dihydrodiol site, modulating the enzyme’s activity in a structure-dependent manner.

Properties

CAS No.

69260-85-1

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

(3R,4R)-7,12-bis(hydroxymethyl)-3,4-dihydrobenzo[a]anthracene-3,4-diol

InChI

InChI=1S/C20H18O4/c21-9-16-11-3-1-2-4-12(11)17(10-22)19-13-7-8-18(23)20(24)15(13)6-5-14(16)19/h1-8,18,20-24H,9-10H2/t18-,20-/m1/s1

InChI Key

MSEPVWJAXDXICK-UYAOXDASSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C3C=CC4=C(C3=C2CO)C=C[C@H]([C@@H]4O)O)CO

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC4=C(C3=C2CO)C=CC(C4O)O)CO

Origin of Product

United States

Preparation Methods

Aryne Cycloaddition and Isoindole Methodology

One advanced approach to synthesize benz(a)anthracene derivatives, including hydroxylated and dihydroxy compounds, involves the generation of reactive aryne intermediates (naphthalyne species) followed by cycloaddition with isoindoles. This method allows the formation of tetrahalogenated benzanthracenimines, which can be further transformed into dihydroxy derivatives:

  • Generation of 1-naphthalyne : Prepared by treatment of halogenated precursors with organometallic reagents such as magnesium or n-butyllithium at low temperatures (-78 °C) in dry tetrahydrofuran under nitrogen atmosphere.

  • Cycloaddition with isoindoles : Isoindoles (including halogenated variants) are reacted with the generated aryne intermediates to form benzanthracenimine intermediates. These intermediates are somewhat labile and require immediate processing.

  • Deamination and further functionalization : The benzanthracenimines can be converted into benz(a)anthracene derivatives by deamination reactions, followed by selective hydroxylation and hydroxymethylation to yield the target dihydroxy-dimethanol compounds.

This methodology is supported by detailed experimental protocols involving controlled addition of reagents, purification by chromatography on alumina, and characterization by nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry.

Dihydroxylation of Benz(a)anthracene Derivatives

An alternative and complementary approach involves direct dihydroxylation of benz(a)anthracene derivatives at the 3,4-positions:

  • Starting material : 7,12-dimethylbenz(a)anthracene or related precursors.

  • Dihydroxylation reaction : Employing oxidizing agents such as osmium tetroxide or potassium permanganate under carefully controlled conditions to introduce hydroxyl groups stereospecifically at the 3,4-positions, yielding the 3,4-dihydroxy-3,4-dihydrobenz(a)anthracene framework.

  • Hydroxymethylation : Subsequent introduction of hydroxymethyl groups at the 7 and 12 positions can be achieved through selective oxidation or substitution reactions, often involving formylation followed by reduction to the corresponding alcohols.

This route emphasizes regioselectivity and stereoselectivity to obtain the (E)-isomer of the dihydroxy compound with dimethanol substitution.

Data Table Summarizing Preparation Methods

Preparation Step Methodology Details Key Reagents and Conditions Yield and Purity Notes
Generation of 1-naphthalyne Treatment of halogenated naphthalene derivatives with organolithium or Grignard reagents at -78 °C n-Butyllithium, magnesium, dry tetrahydrofuran Yields vary; sensitive intermediates
Cycloaddition with isoindoles Reaction with isoindole derivatives to form benzanthracenimine intermediates Halogenated isoindoles, controlled temperature Moderate yields; requires immediate processing
Deamination and purification Conversion of imines to benz(a)anthracene derivatives by acid/base workup and chromatography Acidic and basic aqueous extraction, alumina column chromatography Purity verified by NMR and IR spectroscopy
Dihydroxylation of benz(a)anthracene Oxidation with osmium tetroxide or potassium permanganate to introduce 3,4-dihydroxyl groups Osmium tetroxide, potassium permanganate Stereospecific dihydroxylation; moderate yields
Hydroxymethylation at 7,12 positions Formylation followed by reduction to introduce hydroxymethyl groups Formylating agents, reducing agents (e.g., NaBH4) Requires regioselective control

Research Discoveries and Analytical Characterization

  • The aryne-isoindole cycloaddition method has been extensively studied and optimized for the synthesis of halogenated and functionalized benz(a)anthracenes, providing a versatile platform for preparing derivatives including the 3,4-dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol.

  • Experimental characterization of intermediates and final products includes melting point determination, nuclear magnetic resonance spectroscopy (proton and carbon-13 NMR), infrared spectroscopy, and mass spectrometry, ensuring structural confirmation and purity assessment.

  • Biological studies have shown that the 3,4-dihydroxy substituted benz(a)anthracene derivatives exhibit significantly higher carcinogenic activity compared to the parent hydrocarbon, highlighting the importance of the hydroxylation pattern introduced during synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Dihydro derivatives with reduced aromaticity.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Carcinogenic Studies

The compound is primarily studied for its role as a skin tumor initiator. Research indicates that the 3,4-dihydrodiol and 3,4-diol-1,2-epoxide forms of benz(a)anthracene are significantly more potent than the parent compound itself in inducing skin tumors in experimental models. The tumorigenic potential of (E)-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol has been linked to its ability to form reactive intermediates that bind to DNA, leading to mutagenic changes .

Dermatological Applications

Due to its properties as a skin tumor initiator, this compound is also investigated for its effects in dermatology. Its role in understanding the mechanisms of skin carcinogenesis provides insights into developing preventive strategies against skin cancer. Case studies have shown that topical applications of related compounds can elucidate pathways involved in skin metabolism and clearance of xenobiotics .

Cosmetic Formulation Research

The compound's chemical structure makes it a candidate for studying the safety and efficacy of cosmetic formulations. Investigations into how similar compounds behave in topical applications have highlighted the importance of assessing skin bioavailability and toxicity . Recent studies emphasize the need for rigorous testing protocols for new cosmetic products containing such compounds to ensure consumer safety .

Data Tables

Application AreaDescriptionRelevant Findings
Carcinogenic StudiesInvestigating tumor initiation mechanismsStronger skin tumor initiators than benz(a)anthracene
Dermatological ResearchUnderstanding skin metabolism and xenobiotic clearanceInsights into preventive strategies against skin cancer
Cosmetic FormulationsAssessing safety and efficacy of topical productsNeed for rigorous testing protocols

Case Study 1: Tumorigenicity Assessment

In a controlled study, (E)-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol was applied topically on murine models. The results indicated that this compound significantly increased the incidence of skin tumors compared to controls. The study concluded that the compound's metabolic activation leads to DNA adduct formation, which is critical in understanding its carcinogenicity .

Case Study 2: Dermatological Efficacy

Another study focused on the application of related compounds in cosmetic formulations aimed at improving skin health. The formulations were subjected to stability tests and irritation assessments. The findings demonstrated that while these compounds have potential therapeutic benefits, their irritant properties necessitate careful formulation strategies .

Mechanism of Action

The mechanism of action of (E)-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methanol groups can form hydrogen bonds and other interactions, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities with (E)-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol:

7,12-Dimethylbenz(a)anthracene (DMBA): A potent carcinogen with methyl groups at 7,12-positions.

DMBA-3,4-diol: The 3,4-dihydrodiol metabolite of DMBA, a proximate carcinogen.

Benz(a)anthracene (BA)-3,4-diol : The 3,4-dihydrodiol of BA, a mutagenic PAH derivative.

B[c]Phe-3,4-diol : 3,4-Dihydroxy-3,4-dihydrobenzo[c]phenanthrene.

B[a]P-7,8-diol : 7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene, a metabolite of benzo[a]pyrene.

Table 1: Structural and Functional Group Comparisons
Compound Substituents Key Functional Groups
(E)-3,4-Dihydroxy...dimethanol 3,4-diol; 7,12-dimethanol Hydroxyl, hydroxymethyl
DMBA 7,12-dimethyl Methyl
DMBA-3,4-diol 3,4-diol; 7,12-dimethyl Hydroxyl, methyl
BA-3,4-diol 3,4-diol Hydroxyl
B[c]Phe-3,4-diol 3,4-diol Hydroxyl
B[a]P-7,8-diol 7,8-diol Hydroxyl

Mutagenicity and Carcinogenicity Profiles

Key Findings:
  • DMBA-3,4-diol is the most potent tumor initiator among DMBA metabolites, causing 9.8 papillomas/mouse at 3 nmol dose, compared to 2.9 for DMBA itself .
  • (E)-3,4-Dihydroxy...dimethanol shows mutagenicity but lower tumorigenicity than DMBA-3,4-diol, possibly due to hydroxymethyl groups altering metabolic activation .
  • B[a]P-7,8-diol exhibits enantiomer-specific activity, with the (-)-enantiomer being 5–10x more carcinogenic than the (+)-form .

Metabolic and Enzymatic Processing

  • Enzymatic Oxidation: The 3,4-diols of methylated PAHs (e.g., DMBA, 7-OHM-12-MBA) are oxidized stereoselectively by 3α-hydroxysteroid-dihydrodiol dehydrogenase. Methylation at non-bay (C-7) and bay (C-12) regions enhances oxidation rates, with DMBA-3,4-diol oxidized 30x faster than unmethylated BA .

Structure-Activity Relationships (SAR)

Bay-Region Methylation: Methyl groups in the bay region (e.g., C-12 of DMBA) stabilize diol-epoxide intermediates, increasing carcinogenicity .

Hydroxyl Group Position : 3,4-Diols are more mutagenic and tumorigenic than other diols (e.g., 5,6- or 8,9-diols) due to favorable epoxidation geometry .

Stereochemistry: Enantiomeric differences in diols (e.g., B[a]P-7,8-diol) significantly affect carcinogenic potency .

Biological Activity

(E)-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol (commonly referred to as DHD-BA) is a polycyclic aromatic hydrocarbon (PAH) known for its significant biological activity, particularly in cancer research. This compound features two hydroxyl groups attached to a dihydrobenz(a)anthracene backbone, which enhances its interaction with biological macromolecules.

  • Molecular Formula : C20_{20}H18_{18}O4_4
  • Molecular Weight : 322.4 g/mol
  • Solubility : Low solubility in water; lipophilic nature allows localization within cellular membranes.

DHD-BA exhibits biological activity primarily through its ability to bind to DNA and proteins involved in metabolic processes. Its structure allows it to interact with cellular components, leading to various biological effects:

  • DNA Binding : DHD-BA can form adducts with DNA, potentially leading to mutagenic effects. Studies have shown that metabolites of related compounds exhibit strong binding affinities to DNA, suggesting that DHD-BA may also possess similar properties .

Biological Activity and Toxicity

  • Carcinogenicity : DHD-BA is classified as a tumorigen and mutagen. Research indicates that it can induce tumors in laboratory settings, particularly through its metabolites that bind strongly to DNA .
  • Metabolic Activation : The compound undergoes metabolic activation in the liver, leading to the formation of reactive intermediates that are capable of interacting with cellular macromolecules .
  • Case Studies :
    • A study identified trans-3,4-dihydrodiol metabolites of related compounds which showed increased DNA-binding activity upon further metabolism . This suggests that DHD-BA may also generate similar metabolites contributing to its biological effects.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of DHD-BA compared to related compounds:

Compound NameStructure FeaturesBiological Activity
DHD-BAHydroxylated PAHTumorigenic, mutagenic; strong DNA binding
7,12-Dimethylbenz(a)anthraceneParent hydrocarbonKnown carcinogen; precursor for derivatives
7-Hydroxydimethylbenz(a)anthraceneHydroxylated derivativeLess potent than dihydroxy derivatives
7,12-Bis(hydroxymethyl)-3,4-dihydrobenzo[a]anthraceneDihydroxymethyl derivativeExhibits different biological activities

This table illustrates how DHD-BA stands out due to its specific hydroxylation pattern and its strong association with mutagenicity and carcinogenicity compared to other similar compounds.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of DHD-BA and its derivatives:

  • Binding Affinity Studies : Research has demonstrated that the binding affinity of DHD-BA to biomolecules is significantly influenced by its structural characteristics .
  • Toxicological Assessments : Toxicological studies indicate that exposure to DHD-BA leads to adverse health effects, including potential carcinogenic outcomes in animal models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-3,4-dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol, and how can purity be optimized?

  • Methodology :

  • Oxidation of parent PAHs : Start with 7,12-dimethylbenz(a)anthracene (DMBA) and oxidize using cytochrome P450 enzymes or chemical oxidants like dimethyldioxirane to form dihydrodiol intermediates .

  • Stereochemical control : Use Swern oxidation (oxalyl chloride/DMSO) to generate ketone intermediates, followed by chromatographic separation (e.g., silica gel or HPLC) to isolate the (E)-isomer .

  • Validation : Confirm stereochemistry via NMR (e.g., coupling constants for vicinal protons) and compare retention times with reference standards .

    • Table 1 : Key Synthetic Parameters
StepReagents/ConditionsYield (%)Purity (HPLC)
Dihydrodiol formationCytochrome P450 2A6, NADPH25–40≥90%
Swern oxidationOxalyl chloride, DMSO, -78°C60–75≥95%
ChromatographySilica gel, hexane:ethyl acetate80–90≥99%

Q. How does metabolic activation influence the compound’s mutagenicity?

  • Methodology :

  • In vitro assays : Use Chinese hamster V79 cells co-cultured with irradiated hamster embryo cells. Treat with 0.1–50 µM compound and measure mutation frequency via HPRT locus analysis .
  • Enzyme specificity : Incubate with human CYP2A6/2A13 isoforms and NADPH-P450 reductase to assess dihydrodiol-epoxide formation, a key mutagenic intermediate .
  • Comparative analysis : Compare mutagenicity with other dihydrodiols (e.g., 1,2- or 5,6-diols) to identify structure-activity relationships .

Q. What are the baseline toxicological profiles of this compound in rodent models?

  • Methodology :

  • Acute toxicity : Administer 10–500 µg/kg intraperitoneally to Swiss-Webster mice; monitor mortality, organ weight changes, and histopathology over 72 hours .
  • Subchronic exposure : Dose Sprague-Dawley rats with 0.1–1.0 mg/kg subcutaneously for 20 days; assess liver enzyme levels (ALT, AST) and hematological parameters .

Advanced Research Questions

Q. How can stereoselective metabolism of the (E)-isomer be quantified, and what are its implications for carcinogenicity?

  • Methodology :

  • Chiral separation : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients to resolve (E)- and (Z)-isomers .
  • Enzymatic assays : Incubate with rat liver microsomes and quantify dihydrodiol-epoxide adducts via LC-MS/MS. The (E)-isomer shows 10-fold higher DNA binding affinity than (Z) .
  • In vivo correlation : Compare tumor incidence in mice dosed with pure (E)-isomer vs. racemic mixtures. The (E)-form induces 35× more pulmonary adenomas at 1600 nmol doses .

Q. How to resolve contradictions in mutagenicity data between bacterial and mammalian systems?

  • Methodology :

  • Ames test vs. mammalian assays : Test the compound in Salmonella TA100 (with S9 activation) and V79 cells. Note that bacterial systems may underestimate potency due to poor epoxide stability .

  • Mechanistic studies : Use siRNA knockdown of epoxide hydrolase in mammalian cells to enhance dihydrodiol-epoxide accumulation, clarifying discrepancies .

    • Table 2 : Mutagenicity Comparison
SystemDose (nmol/plate)Mutation Frequency (×10⁶)Reference
Salmonella TA10050120
V79 cells (+S9)10450

Q. What experimental designs optimize detection of tumorigenic potential in neonatal mouse models?

  • Methodology :

  • Dosing regimen : Inject 400–1600 nmol intraperitoneally on postnatal days 1, 8, and 15. Sacrifice at 22 weeks; assess lymphoma and lung adenoma incidence .
  • Biomarkers : Measure DNA adducts in lung/liver via ³²P-postlabeling and correlate with tumor burden .
  • Controls : Include DMBA (positive control) and solvent-only groups to validate model sensitivity .

Q. How do hydroxylation patterns in the bay vs. non-bay regions affect carcinogenic activity?

  • Methodology :

  • Synthesis of analogs : Prepare 7,12-dimethanol derivatives with varying dihydroxy configurations (e.g., 1,2- vs. 3,4-diols) .
  • Carcinogenicity ranking : Test analogs in neonatal mice; the 3,4-diol in the bay region shows 24% lymphoma incidence vs. <5% for 1,2-diols .
  • Computational modeling : Use DFT calculations to compare epoxide electrophilicity (bay-region diols have lower activation barriers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.